molecular formula C15H16N2O B15183752 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- CAS No. 88799-64-8

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)-

Cat. No.: B15183752
CAS No.: 88799-64-8
M. Wt: 240.30 g/mol
InChI Key: VGXCHVTXDKXQEO-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- can be compared with other similar heterocyclic compounds such as:

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-phenylethyl)- lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

CAS No.

88799-64-8

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-(2-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)8-10-17-11-12-18-14-7-4-9-16-15(14)17/h1-7,9H,8,10-12H2

InChI Key

VGXCHVTXDKXQEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1CCC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

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